tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate: is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a chlorosulfonyl functional group attached to a cyclobutyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorosulfonyl group: This step involves the reaction of the cyclobutyl intermediate with chlorosulfonyl chloride under controlled conditions.
Attachment of the tert-butyl carbamate group: This is typically done by reacting the intermediate with tert-butyl isocyanate or a similar reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can undergo various types of chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate exerts its effects is primarily through its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the modification of biological molecules such as proteins and enzymes. This can result in inhibition or activation of specific biochemical pathways. The carbamate group can also participate in reactions that modify the activity of target molecules.
Comparison with Similar Compounds
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which can affect its reactivity and applications.
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate: The presence of a cyclohexyl ring can lead to different steric and electronic effects compared to the cyclobutyl analog.
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate: This compound has a cyclopentyl ring, which can also influence its chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-10(2,3)17-9(14)13-7-11(5-4-6-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMDYXCHNGOOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.